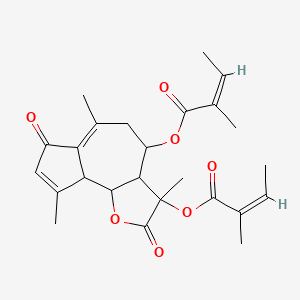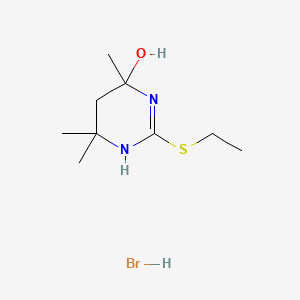![molecular formula C19H11NO4 B14685557 (Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone CAS No. 32460-65-4](/img/structure/B14685557.png)
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone is an organic compound that features a dibenzofuran moiety linked to a 4-nitrophenyl group via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone typically involves the reaction of dibenzofuran with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the methanone bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Electrophilic substitution: The nitro group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The dibenzofuran moiety can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine or chlorinating agents under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Electrophilic substitution: Halogenated derivatives of this compound.
Reduction: (Dibenzo[b,d]furan-3-yl)(4-aminophenyl)methanone.
Oxidation: Quinone derivatives of the dibenzofuran moiety.
Scientific Research Applications
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of (Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological macromolecules. The dibenzofuran moiety can intercalate with DNA, potentially disrupting cellular processes and leading to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler structure without the nitrophenyl group.
4-Nitrobenzophenone: Lacks the dibenzofuran moiety.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in dibenzofuran.
Uniqueness
(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone is unique due to the combination of the dibenzofuran and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
32460-65-4 |
|---|---|
Molecular Formula |
C19H11NO4 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
dibenzofuran-3-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H11NO4/c21-19(12-5-8-14(9-6-12)20(22)23)13-7-10-16-15-3-1-2-4-17(15)24-18(16)11-13/h1-11H |
InChI Key |
RJHCHOICUAKGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


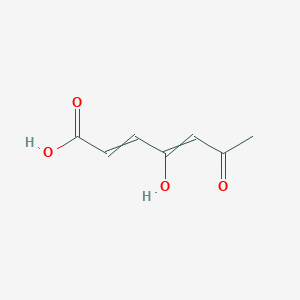

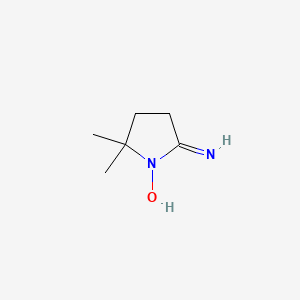
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
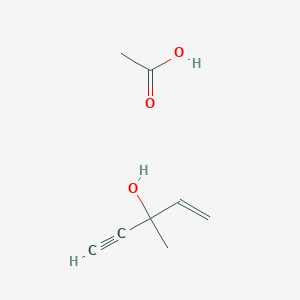
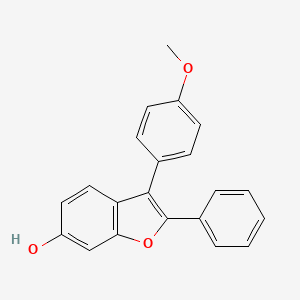


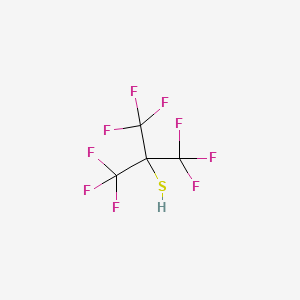
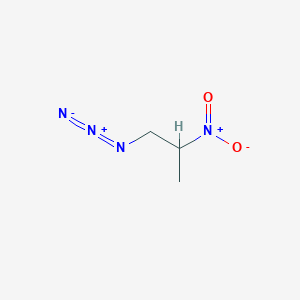
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)

